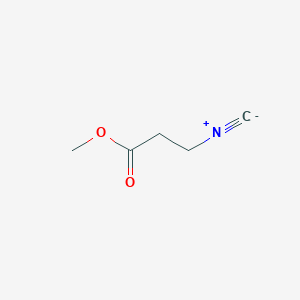

Methyl 3-isocyanopropanoate

描述

“Methyl 3-isocyanopropanoate” is a chemical compound with the molecular formula C5H7NO2 . It is also known as “Methyl 3-isocyanopropionate” and "Propanoic acid, 3-isocyano-, Methyl ester" .

Synthesis Analysis

The synthesis of compounds related to “Methyl 3-isocyanopropanoate” has been reported in several studies. For instance, a polyisocyanide including thioether pendant (poly-MBTIP) was synthesized by polymerization of methyl ®-3- (benzylthio)-2-isocyanopropanoate (MBTIP) monomer using NiCl 2 ·6H 2 O as a catalytic agent . Another study introduced the enantiopure ®-2-methyl-2-isocyano-3-(tritylthio)propanoate as a novel class of isocyanide in a Ugi-multicomponent reaction (U-MCR) .Molecular Structure Analysis

The molecular structure of “Methyl 3-isocyanopropanoate” consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 113.115 Da and the monoisotopic mass is 113.047676 Da .Chemical Reactions Analysis

“Methyl 3-isocyanopropanoate” has been involved in various chemical reactions. For example, it was used in the synthesis of highly substituted peptidic thiazole derivatives using a Ugi-multicomponent reaction (U-MCR) . Another study reported the Mannich addition/cyclisation reaction of α-substituted isocyanoacetate ester pronucleophiles .科学研究应用

Synthesis of Heterocyclic Systems

Methyl 3-isocyanopropanoate has been utilized in the synthesis of various heterocyclic systems. Kralj et al. (1997) demonstrated the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound derived from methyl 3-isocyanopropanoate, which showed versatility as a reagent in synthesizing heterocyclic compounds like pyranones and pyranoazines (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).

Transformation into Polyfunctional Heterocyclic Systems

Pizzioli et al. (1998) explored the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, revealing their utility as synthons for creating polysubstituted heterocyclic systems like pyrroles and pyrazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Agricultural Fumigant Decomposition

Alvarez and Moore (1994) investigated the photolysis of methyl isothiocyanate, a related compound, and measured the quantum yield for its dissociation into methyl isocyanide, highlighting its significance in atmospheric chemistry (Alvarez & Moore, 1994).

Formation of Larger Organic Compounds in Space

Ligterink et al. (2017) studied methyl isocyanate, closely related to methyl 3-isocyanopropanoate, in interstellar environments. Their research suggested that methyl isocyanate can form in solid-state on icy grains in space, implicating its role in the formation of larger organic compounds including those with peptide bonds (Ligterink et al., 2017).

Nitro-Mannich/Lactamization Cascades

Pelletier, Ray, and Dixon (2009) developed a nitro-Mannich/lactamization cascade using methyl 3-nitropropanoate, a similar compound,to methyl 3-isocyanopropanoate. This reaction facilitated the direct preparation of pyrrolidinone derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Pelletier, Ray, & Dixon, 2009).

Biofuel Production from Microbial Fermentations

Cann and Liao (2009) researched pentanol isomers, which are chemically related to methyl 3-isocyanopropanoate, focusing on their synthesis in engineered microorganisms. These isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels (Cann & Liao, 2009).

Synthesis of Key Components for Floral Scents

Kitahara et al. (1994) synthesized enantiomers of methyl 3-methyloctanoate, structurally related to methyl 3-isocyanopropanoate, identifying their role in creating the scent of African orchids (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

Catalytic Reactions and Synthesis

Matsuda (1973) studied the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of compounds like methyl 3-pentenoate, which is chemically akin to methyl 3-isocyanopropanoate. This research highlighted the compound's relevance in catalytic reactions for synthesizing esters (Matsuda, 1973).

属性

IUPAC Name |

methyl 3-isocyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLFHMGVBOXEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370508 | |

| Record name | Methyl 3-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-isocyanopropanoate | |

CAS RN |

665054-33-1 | |

| Record name | Methyl 3-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)